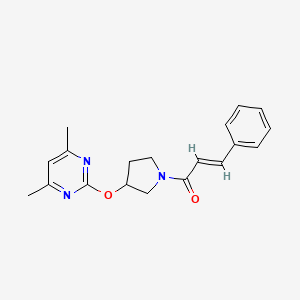

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-12-15(2)21-19(20-14)24-17-10-11-22(13-17)18(23)9-8-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFVHKSCGGCJKH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2 , with a molecular weight of 312.373 g/mol . The compound features a pyrimidine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one. Research indicates that structural modifications in pyrimidine derivatives can significantly enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the activity of several pyrimidine derivatives against human cancer cell lines. The results demonstrated that certain substitutions on the pyrimidine ring improved the compounds' efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.2 |

| (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one | A549 | 4.7 |

These findings suggest that the presence of the dimethylpyrimidine group enhances the compound's anticancer properties.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Pyrimidines have been noted for their effectiveness against various bacterial strains.

Research Findings on Antimicrobial Efficacy

A comparative study assessed the antimicrobial activities of various pyrimidine derivatives:

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 8 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one | P. aeruginosa | 12 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Pseudomonas aeruginosa.

The exact mechanism by which (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific cellular targets involved in proliferation and apoptosis pathways plays a critical role.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and phenyl groups can lead to enhanced potency and selectivity.

Key Findings from SAR Studies

Research has shown that:

- Substituents on the Pyrimidine Ring : Electron-donating groups increase cytotoxicity.

- Phenyl Group Modifications : Alterations in position and type of substituents on the phenyl ring can significantly affect activity against cancer cell lines.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound A : (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one

- Key Differences: Phthalazine core replaces pyrrolidine. 2,4-Diaminopyrimidine and dimethoxyphenyl substituents introduce hydrogen-bonding capacity and steric bulk.

- Implications: Enhanced solubility in polar solvents due to diaminopyrimidine. Higher molecular complexity may reduce synthetic yield (72% reported) compared to simpler enones.

Compound B : (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

- Key Differences: Benzoyl group on pyrrole vs. dimethylpyrimidinyloxy on pyrrolidine.

- The absence of pyrimidine may limit binding to enzymes like kinases, which often target pyrimidine derivatives.

Compound C : (2E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

- Key Differences: Nitro group (strong electron-withdrawing) vs. dimethylpyrimidine (electron-donating).

- Implications: Nitro group enhances electrophilicity of the enone system, favoring nucleophilic additions. Lower molecular weight (201.26 g/mol ) may improve bioavailability compared to the target compound.

Compound D : N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]...propanamide

- Key Differences: Pyrimidinylamino linkage vs. pyrimidinyloxy in the target compound. Methoxyindole substituent introduces aromatic heterocycle.

- Implications: Amino linkage may enhance hydrogen bonding with biological targets. Indole group could confer fluorescence properties or serotonin receptor affinity.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.